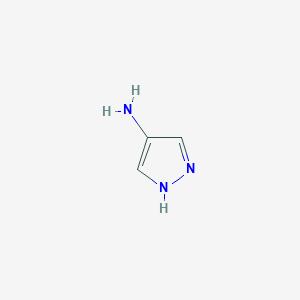

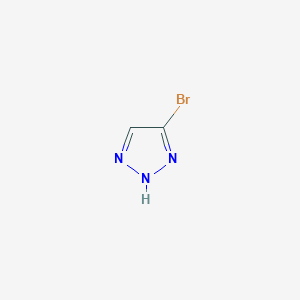

1H-Pirazol-4-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-Pyrazol-4-amine derivatives can be achieved through various methods. For instance, a solvent-free synthesis method has been developed for creating 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, showcasing an efficient, environmentally benign process with excellent yields (Yu et al., 2013). Additionally, microwave-mediated synthesis offers a rapid method to produce 1H-pyrazole-5-amines with minimal purification, highlighting the diverse synthetic approaches available for this compound (Everson et al., 2019).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazol-4-amine derivatives has been extensively studied, revealing insights into their stability and reactivity. X-ray crystallography and spectral analysis have been used to characterize the structural features of these compounds. For example, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine elucidated its molecular structure, confirming the stability and intramolecular charge transfer properties (Tamer et al., 2016).

Chemical Reactions and Properties

1H-Pyrazol-4-amine and its derivatives participate in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. For instance, Rh(III)-catalyzed intermolecular C-H amination allows for the functionalization of 1-aryl-1H-pyrazol-5(4H)-ones, demonstrating the compound's versatility in synthetic chemistry (Wu et al., 2014).

Physical Properties Analysis

The physical properties of 1H-Pyrazol-4-amine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies involving density functional theory (DFT) and vibration analysis help in understanding these properties, providing insights into their potential applications (Wen et al., 2023).

Chemical Properties Analysis

The chemical properties of 1H-Pyrazol-4-amine derivatives, including reactivity, stability, and electronic characteristics, are key to their utility in various fields. Investigations into the regioselectivity of Ullmann and acylation reactions on different fused pyrazol-3-amines reveal how the electronic characteristics of the fused ring control these reactions (Bou-Petit et al., 2020).

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

4-Aminopirazol: se ha utilizado en el diseño de inhibidores de CDK2 como posibles agentes anticancerígenos. CDK2, una cinasa dependiente de ciclina, juega un papel crucial en la regulación del ciclo celular. Los inhibidores que se dirigen a CDK2 pueden detener el ciclo celular, lo que lleva a la muerte de las células cancerosas. Los derivados de 4-Aminopirazol han mostrado una potente actividad inhibitoria contra CDK2, y algunos compuestos han demostrado actividad antiproliferativa submicromolar contra varias líneas celulares cancerosas .

Síntesis de Derivados Estructuralmente Diversos

El anillo de pirazol de 4-Aminopirazol sirve como un andamiaje versátil para sintetizar una amplia gama de derivados estructuralmente diversos. Estos derivados han encontrado aplicaciones en campos biológicos, físico-químicos, de ciencia de materiales e industriales. La funcionalización estratégica del anillo de pirazol permite la creación de estructuras complejas con valiosas propiedades sintéticas, biológicas y fotofísicas .

Enzimas y Ligandos de Receptores

Los compuestos basados en 4-Aminopirazol se han estudiado como ligandos útiles para diversas enzimas y receptores. Han mostrado potencial para dirigirse a proteínas importantes para infecciones bacterianas y virales, así como a enzimas como p38MAPK y COX. Esto los hace valiosos en el desarrollo de nuevos medicamentos para tratar enfermedades .

Actividad Antituberculosa

Algunos derivados de 4-Aminopirazol han demostrado una potente actividad antituberculosa. Estos compuestos se han comparado favorablemente con los medicamentos estándar y han mostrado menor citotoxicidad cuando se probaron en células Vero. Esto destaca el potencial de los derivados de 4-Aminopirazol en el tratamiento de la tuberculosis .

Aplicaciones Agrícolas

La estructura de pirazol, incluyendo 4-Aminopirazol, ha encontrado aplicaciones intrigantes en la agricultura. Actúa como grupo director y de transformación en la síntesis orgánica y está presente en varias moléculas pequeñas que exhiben diversas actividades agrícolas .

Propiedades Fotofísicas

Los derivados de 4-Aminopirazol exhiben propiedades fotofísicas excepcionales, lo que los convierte en candidatos para su uso en dispositivos optoelectrónicos. Su capacidad para absorber y emitir luz a diferentes longitudes de onda se puede aprovechar en el desarrollo de nuevos materiales para aplicaciones electrónicas .

Mecanismo De Acción

Mode of Action

The interaction of 4-Aminopyrazole with its targets results in the inhibition of these enzymes, thereby disrupting their normal function. For example, in the case of Syk, the inhibition results in the suppression of the activation of IGF1R and Src, which are crucial for cell proliferation and survival . Similarly, 4-Aminopyrazole derivatives have been found to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme, which is essential for bacterial DNA replication .

Biochemical Pathways

The inhibition of these targets by 4-Aminopyrazole affects various biochemical pathways. For instance, the inhibition of Syk disrupts the B cell receptor (BCR) signaling pathway, which plays a crucial role in the immune response . Similarly, the inhibition of IGF1R disrupts the insulin signaling pathway, which is crucial for cell growth and metabolism .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyrazole derivatives vary depending on the specific compound. Some studies have shown that these compounds can be effectively absorbed and distributed in the body . More research is needed to fully understand the ADME properties of 4-Aminopyrazole and its impact on bioavailability.

Result of Action

The inhibition of the targets by 4-Aminopyrazole results in various molecular and cellular effects. For instance, the inhibition of Syk and IGF1R can lead to the induction of apoptosis and the suppression of cell proliferation, thereby inhibiting the growth of cancer cells .

Direcciones Futuras

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propiedades

IUPAC Name |

1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXINVSXSGNSVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182682 | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28466-26-4 | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-aminopyrazole?

A1: The molecular formula of 4-aminopyrazole is C3H5N3, and its molecular weight is 83.09 g/mol.

Q2: What spectroscopic data are available for 4-aminopyrazole?

A2: Numerous studies provide spectroscopic data for 4-aminopyrazole and its derivatives. These include:

- IR Spectroscopy: Provides information about the functional groups present, especially the characteristic peaks for N-H and C=N bonds. [, , ]

- NMR Spectroscopy: Both 1H and 13C NMR are used extensively for structural elucidation of 4-aminopyrazoles, including determining tautomeric forms and characterizing reaction products. [, , , , , , , ]

- Mass Spectrometry: Used to confirm molecular weight and identify fragmentation patterns. [, , ]

- UV-Vis Spectroscopy: Useful for studying electronic transitions and complexation with metals. [, ]

Q3: What are the typical synthetic routes to 4-aminopyrazoles?

A3: Common synthetic strategies include:

- Condensation of Vinamidinium Salts with Hydrazines: This method avoids potentially explosive precursors used in previous approaches. []

- Reaction of 3-Oxo-2-arylhydrazononitriles with α-Haloketones: This provides a route to both 4-aminopyrazoles and aminopyrazolo[4,3-b]pyridines. []

- Telescoped Oximation and Hydrazine Condensation of 1,3-Ketoaldehydes: This route generates nitrosopyrazoles, which are then reduced to the corresponding 4-aminopyrazoles. []

- Reaction of Vinyl Azides with Hydrazines: This method offers a simple and direct pathway to polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles. []

Q4: What is the significance of tautomerism in 4-aminopyrazole?

A4: 4-Aminopyrazole can exist in two tautomeric forms, with the proton residing either on the amino group or on the pyrazole ring nitrogen. This tautomerism influences its reactivity and physicochemical properties. Studies utilizing pKa measurements and theoretical calculations have shown that in aqueous solution, 4-aminopyrazole exists predominantly in the form where the amino group is protonated. [, ]

Q5: What are the potential applications of 4-aminopyrazole derivatives?

A5: 4-Aminopyrazoles have shown promise in various fields, including:

- Medicinal Chemistry: As building blocks for drug discovery, particularly in developing anti-inflammatory agents, kinase inhibitors, and antibacterial agents. [, , , , ]

- Materials Science: As components of energetic materials due to their high nitrogen content and potential for exothermic decomposition. []

- Coordination Chemistry: As ligands for metal complexes, potentially leading to applications in catalysis and materials science. [, , ]

Q6: What is known about the structure-activity relationship (SAR) of 4-aminopyrazoles?

A6: Modifying the substituents on the 4-aminopyrazole core significantly impacts its biological activity and physicochemical properties.

- Aryl Substituents: Introducing aryl groups at the 3-position of the pyrazole ring can enhance anti-inflammatory activity. [, , ]

- N-Substitution: Alkylation or acylation of the amino group can influence its binding affinity to specific targets and its overall pharmacological profile. [, , , ]

- Bridged Structures: Incorporation of 4-aminopyrazole into bridged structures, such as pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones, can lead to potent COX inhibitors with selectivity profiles. []

Q7: How is computational chemistry being used in 4-aminopyrazole research?

A7: Computational methods play a vital role in:

- Molecular Modeling: Predicting the 3D structures and conformational preferences of 4-aminopyrazole derivatives. [, ]

- Docking Studies: Assessing the binding affinity and interactions of these compounds with target proteins or enzymes. []

- QSAR Modeling: Developing predictive models to correlate the structure of 4-aminopyrazoles with their biological activity, aiding in the design of new derivatives with improved potency and selectivity. [, ]

Q8: What analytical methods are employed for characterizing and quantifying 4-aminopyrazole?

A8: A variety of analytical methods are used, including:

- Spectroscopic Techniques: IR, NMR, and Mass Spectrometry are routinely used for structural elucidation. [, , , , , , ]

- Chromatographic Methods: High-performance liquid chromatography (HPLC) is used for separation and quantification of 4-aminopyrazole and its derivatives. [, ]

- Thermal Analysis: Techniques like DSC and TG are essential for evaluating the thermal stability and decomposition properties of these compounds, particularly for applications in energetic materials. [, ]

Q9: What is the environmental impact of 4-aminopyrazole and its derivatives?

A9: While the provided research primarily focuses on synthesis and biological activity, assessing the environmental impact of 4-aminopyrazole and its derivatives is essential. This includes investigating their ecotoxicological effects, biodegradability, and potential for bioaccumulation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)